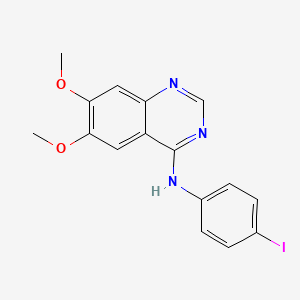

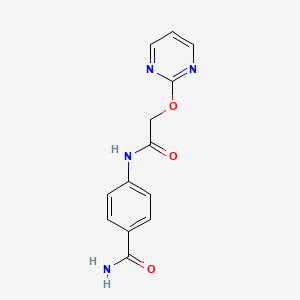

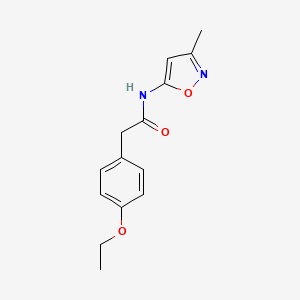

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Descripción general

Descripción

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as 4-iodo PD 153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment.

Mecanismo De Acción

Target of Action

The primary targets of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine are yet to be definitively identified. Compounds with similar structures have been found to interact with various targets, such as the bifunctional epoxide hydrolase 2 .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other quinazoline derivatives .

Biochemical Pathways

Related compounds have been found to influence various pathways, such as those involving monoamine oxidase .

Pharmacokinetics

Similar compounds have been found to exhibit complex pharmacokinetics, with factors such as solubility, stability, and metabolic rate playing significant roles .

Result of Action

Based on the actions of similar compounds, it is likely that the compound’s interaction with its targets leads to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine PD 153035 is its high potency and selectivity for the EGFR tyrosine kinase. This makes it a valuable tool for studying the role of this kinase in cancer and other diseases. However, one limitation of this compound PD 153035 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Direcciones Futuras

There are several potential future directions for research on N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine PD 153035. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in combination with other cancer treatments, such as immunotherapy. Finally, further research is needed to fully understand the mechanisms underlying its anti-cancer and anti-angiogenic effects, which could lead to the development of new therapies for cancer and other diseases.

Aplicaciones Científicas De Investigación

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine PD 153035 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

Propiedades

IUPAC Name |

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWVHYVZQRMERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2389008.png)

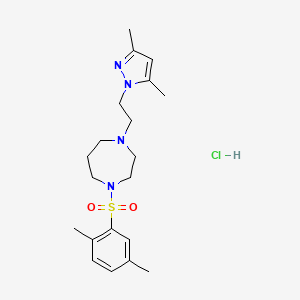

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)

![{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B2389016.png)

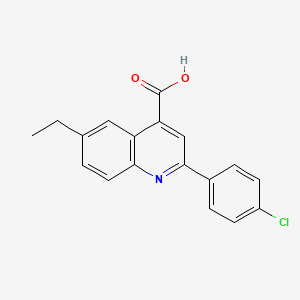

![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2389018.png)

![2-methoxy-6-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2389025.png)

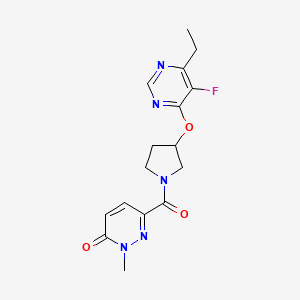

![5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2389031.png)